5-Fluorouridine

Cancer Research Chemotherapy Colorectal Carcinoma

Choose 5-Fluorouridine for targeted RNA mechanism studies. Unlike 5-FU, it bypasses complex activation for direct RNA incorporation (nanomolar potency) and serves as a unique suicide inhibitor for pseudouridine synthase research. Guarantees experimental validity where analogs fail.

Molecular Formula C9H11FN2O6
Molecular Weight 262.19 g/mol
CAS No. 316-46-1
Cat. No. B013573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorouridine
CAS316-46-1
Synonyms5-fluorouridine
5-fluorouridine, 18F-labeled
Molecular FormulaC9H11FN2O6
Molecular Weight262.19 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
InChIInChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
InChIKeyFHIDNBAQOFJWCA-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorouridine (CAS 316-46-1) for Anticancer and RNA Research: A Specialist Metabolite of 5-Fluorouracil


5-Fluorouridine (FUrd, CAS 316-46-1) is a fluoropyrimidine nucleoside analog and a primary active metabolite of the chemotherapeutic agent 5-fluorouracil (5-FU) [1]. It is a uridine derivative in which the hydrogen at the 5-position of the uracil ring is replaced by a fluorine atom. This substitution allows 5-Fluorouridine to interfere with critical cellular processes, including RNA synthesis and function, leading to potent cytotoxic effects in various cancer cell lines [2]. Due to its distinct metabolic activation and mechanism of action compared to 5-FU, 5-Fluorouridine is a key research tool for investigating fluoropyrimidine pharmacology and a subject of interest for developing alternative cancer therapies [3].

Why 5-Fluorouridine Cannot Be Substituted with 5-Fluorouracil or Other Analogs in Research and Development


Despite sharing a fluoropyrimidine core with 5-fluorouracil (5-FU) and other prodrugs like capecitabine, 5-Fluorouridine exhibits distinct and non-interchangeable pharmacological properties. Its activity is not solely reliant on conversion to 5-FU; it is a direct substrate for uridine-cytidine kinase, leading to rapid anabolism to active nucleotides (FUMP, FUDP, FUTP) and efficient incorporation into RNA, which is a major determinant of its cytotoxicity [1]. In contrast, 5-FU requires a more complex activation pathway and primarily exerts its effects through thymidylate synthase inhibition and DNA incorporation [2]. Furthermore, 5-Fluorouridine demonstrates unique metabolic regulation, including differential enhancement of cytotoxicity by glucosamine, which is not observed with 5-FU [3]. These fundamental differences in metabolism, cellular targets, and response to modulators mean that substituting 5-Fluorouridine with 5-FU or other analogs will not replicate its specific biological effects, compromising experimental validity and therapeutic potential. The following quantitative evidence underscores these critical points of differentiation.

5-Fluorouridine Differentiation Guide: Quantified Advantages Over 5-Fluorouracil and Related Analogs


Enhanced Cytotoxicity and Reduced Exposure Time Compared to 5-Fluorouracil in Colorectal Cancer Cells

In a direct head-to-head comparison against 5-fluorouracil (FU) in HT-29 human colorectal carcinoma cells, 5-Fluorouridine (FUR) achieved equivalent cytotoxic and cytostatic effects with substantially lower doses and shorter exposure times [1].

Cancer Research Chemotherapy Colorectal Carcinoma

Potent Cytotoxicity in Murine Leukemia L1210 Cells: A 2 nM IC50 Value

5-Fluorouridine demonstrates exceptionally high potency in murine leukemia L1210 cells, with a reported IC50 value of 2 nM [1]. This value serves as a benchmark for its cytotoxic activity, and is orders of magnitude lower than typical IC50 values for 5-FU in various cancer cell lines, which are often in the low micromolar range (e.g., ~1-10 µM in L1210 cells) [2].

Leukemia Cytotoxicity Assay IC50

Distinct Metabolic Fate and Glucosamine-Mediated Enhancement of Cytotoxicity Not Observed with 5-FU

A metabolic study using 19F and 31P NMR spectroscopy revealed fundamental differences in the intracellular anabolism of 5-Fluorouridine (FUrd) compared to 5-fluorouracil (FUra) in HT-29 human colon carcinoma multicell tumor spheroids [1]. Crucially, the addition of glucosamine (GlcN) was shown to enhance the cytotoxicity of FUrd, but not of FUra [1].

Drug Metabolism NMR Spectroscopy Combination Therapy

Unique Utility as a Mechanistic Probe for Pseudouridine Synthases

5-Fluorouridine (f5U) is a critical tool for studying the mechanism of pseudouridine synthases, a class of enzymes that isomerize uridine to pseudouridine in RNA [1]. When incorporated into RNA, the fluorine atom at the 5-position prevents the formation of the normal catalytic intermediate, thereby trapping the enzyme-substrate complex and allowing for mechanistic and structural investigations [2]. This property is unique to 5-fluorouridine among common nucleoside analogs.

RNA Modification Enzymology Structural Biology

5-Fluorouridine: Key Application Scenarios in Anticancer Research, RNA Biology, and Drug Development


Investigating RNA-Directed Mechanisms of Fluoropyrimidine Cytotoxicity

5-Fluorouridine is the preferred reagent for research focused on understanding the contribution of RNA incorporation to the cytotoxic effects of fluoropyrimidines. Unlike 5-FU, which has multiple complex targets, 5-Fluorouridine is efficiently converted to its active triphosphate form (FUTP) and incorporated into various RNA species, making it a powerful tool for dissecting RNA-dependent mechanisms of cell death [1]. Studies have demonstrated that cell lethality in colon carcinoma cells correlates directly with the degree of 5-Fluorouridine substitution in nuclear RNA [1].

Developing and Validating Novel Fluoropyrimidine-Based Anticancer Therapies

Due to its nanomolar potency and distinct metabolic profile, 5-Fluorouridine serves as a critical lead compound and comparator in the development of new anticancer agents [1]. It is used to benchmark the activity of novel fluoropyrimidine derivatives and prodrugs, such as those designed for targeted delivery (e.g., liposomal formulations, antibody-drug conjugates) or to overcome specific resistance mechanisms. Its differential response to glucosamine also provides a unique model for developing rational combination therapies [2].

Mechanistic Studies of RNA-Modifying Enzymes, Including Pseudouridine Synthases

5-Fluorouridine is an essential tool for studying the mechanism of pseudouridine synthases and other RNA-modifying enzymes that act on uridine [1]. Its incorporation into RNA substrates creates a 'suicide' inhibitor that traps the enzyme in a covalent intermediate state, facilitating structural and kinetic analysis by techniques such as X-ray crystallography and NMR spectroscopy [2]. This application is unique to 5-Fluorouridine and cannot be performed with other standard nucleoside analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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